![molecular formula C14H16N2O B2730751 2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole CAS No. 1197692-09-3](/img/structure/B2730751.png)
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole
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Description
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole, also known as CFI-400945, is a novel small molecule inhibitor that targets checkpoint kinase 1 (CHK1) and is currently being investigated for its potential therapeutic applications in cancer treatment. CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer.
Scientific Research Applications
- Research : Several oxoindolin-2-one derivatives, including compound 4g and 3a, were synthesized and tested for AChE inhibition. These compounds showed promising inhibition percentages at 100 μM concentration .
- Significance : Compound 5g, even more potent than adriamycin, holds promise as an anticancer agent .
- Results : These derivatives demonstrated significant protective effects against H2O2-induced cell death in RAW 264.7 cells .
- Findings : All compounds exhibited protective effects, suggesting potential antioxidant properties .
Acetylcholinesterase (AChE) Inhibition
Anticancer Activity
Neuroprotective Properties
Near-Infrared Fluorescence Switch
Antioxidant Activity
Free Radical Scavenging
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-4,5-dimethyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-11(2)17-14(15-10)9-16-8-7-12-5-3-4-6-13(12)16/h3-6H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXOAYIFAQQLTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Indolin-1-ylmethyl)-4,5-dimethyloxazole |
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